{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The systematic nomenclature of {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds containing heteroatoms. The compound is officially designated as 9-oxa-2-azaspiro[5.5]undecan-3-ylmethanol, reflecting its structural composition of an eleven-membered spirocyclic system with an oxygen atom at position 9, a nitrogen atom at position 2, and a hydroxymethyl substituent at position 3. The Chemical Abstracts Service registry number 2044927-11-7 provides unambiguous identification of this specific structural isomer.
The molecular formula C₁₀H₁₉NO₂ indicates the presence of ten carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and two oxygen atoms, yielding a molecular weight of 185.26 grams per mole. The Simplified Molecular Input Line Entry System representation C1CC2(CCOCC2)CNC1CO provides a linear encoding of the molecular structure, clearly delineating the connectivity pattern of the spirocyclic framework. The International Chemical Identifier string InChI=1S/C10H19NO2/c12-7-9-1-2-10(8-11-9)3-5-13-6-4-10/h9,11-12H,1-8H2 offers a standardized representation that facilitates database searches and structural comparisons.
The spirocyclic nomenclature system employed here indicates that the compound contains two fused rings sharing a single carbon atom, designated as the spiro center. The [5.5] notation specifies that both rings contain five carbon atoms in addition to the shared spiro carbon, creating two six-membered rings in the overall structure. The positional numbering system begins from the nitrogen-containing ring, with the oxygen heteroatom occupying the 9-position and the hydroxymethyl functional group attached at the 3-position.
Molecular Geometry and Stereochemical Considerations
The molecular architecture of {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol exhibits distinct geometric characteristics arising from its spirocyclic framework and heteroatom incorporation. The spiro junction creates a rigid three-dimensional structure where the two six-membered rings adopt chair conformations perpendicular to each other, minimizing steric interactions while maintaining optimal orbital overlap. The presence of the oxygen heteroatom in one ring and the nitrogen heteroatom in the other ring introduces asymmetric electronic environments that influence the overall molecular geometry.
Conformational analysis reveals that the compound exists predominantly in a single low-energy conformation due to the conformational restrictions imposed by the spiro junction. The six-membered ring containing the oxygen atom adopts a chair conformation with the oxygen positioned to minimize 1,3-diaxial interactions. Similarly, the nitrogen-containing ring maintains a chair conformation, with the nitrogen atom occupying a position that allows optimal geometrical arrangement of its lone pair electrons. The hydroxymethyl substituent at the 3-position extends from the nitrogen-containing ring in an equatorial orientation, reducing steric congestion and stabilizing the overall molecular structure.
Stereochemical considerations indicate that the compound possesses a chiral center at the carbon bearing the hydroxymethyl group, potentially existing as a pair of enantiomers. The absolute configuration at this stereocenter significantly influences the spatial arrangement of the hydroxymethyl group relative to the spirocyclic framework. Analysis of related spiro compounds suggests that stereoelectronic effects, particularly those involving the nitrogen lone pair and the adjacent carbon-carbon bonds, play crucial roles in determining the preferred conformational arrangements.
The incorporation of heteroatoms introduces additional conformational preferences through orbital interactions and electrostatic effects. The oxygen atom in the 9-position can participate in anomeric-type interactions that stabilize specific conformational arrangements, while the nitrogen atom contributes to the overall molecular dipole and influences intermolecular interactions. These geometric and stereochemical features collectively determine the compound's physical properties and chemical reactivity patterns.
Comparative Analysis of Spiro[5.5]undecane Derivatives
The structural characteristics of {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol can be understood through comparison with related spiro[5.5]undecane derivatives present in the chemical literature. The parent spiro[5.5]undecane system, with molecular formula C₁₁H₂₀, serves as the fundamental framework from which various functionalized derivatives are constructed. The introduction of heteroatoms and functional groups in different positions generates a diverse family of compounds with distinct properties and applications.
Table 1: Comparative Analysis of Spiro[5.5]undecane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | CAS Number |
|---|---|---|---|---|
| Spiro[5.5]undecane | C₁₁H₂₀ | 152.28 | Parent hydrocarbon framework | 180-43-8 |
| 9-Oxa-2-azaspiro[5.5]undecane | C₉H₁₇NO | 155.24 | Oxygen at 9-position, nitrogen at 2-position | 57289-77-7 |
| 9-Oxa-2-azaspiro[5.5]undecan-3-one | C₉H₁₅NO₂ | 169.22 | Additional carbonyl at 3-position | 1599169-82-0 |
| {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol | C₁₀H₁₉NO₂ | 185.26 | Hydroxymethyl at 3-position | 2044927-11-7 |
The progression from the parent spiro[5.5]undecane to increasingly functionalized derivatives demonstrates systematic structural modifications that alter molecular properties. The introduction of oxygen and nitrogen heteroatoms significantly reduces the molecular weight compared to the all-carbon parent compound while introducing polar functionalities that enhance solubility in polar solvents. The 9-oxa-2-azaspiro[5.5]undecane derivative represents an intermediate level of functionalization, containing both heteroatoms but lacking additional functional groups.
The carbonyl-containing derivative 9-oxa-2-azaspiro[5.5]undecan-3-one exhibits enhanced electrophilic character at the carbonyl carbon, potentially serving as a precursor for further chemical transformations. The molecular weight increase from 155.24 to 169.22 grams per mole reflects the incorporation of the additional oxygen atom in the carbonyl group. The target compound, featuring a hydroxymethyl substituent instead of a carbonyl group, represents a reduced form that maintains the heteroatom framework while introducing a primary alcohol functionality.
Conformational studies of related spiro compounds reveal that the presence of heteroatoms significantly influences ring conformations and overall molecular flexibility. The 1-oxaspiro[5.5]undecane systems demonstrate restricted conformational mobility compared to their all-carbon analogs, with the oxygen atom serving as a conformational anchor that stabilizes specific ring arrangements. This conformational rigidity contributes to enhanced binding specificity in biological applications and improved chemical stability under various reaction conditions.
Crystallographic Studies and Conformational Analysis
Crystallographic investigations of spiro[5.5]undecane derivatives provide fundamental insights into the solid-state structures and conformational preferences of these compounds. While specific crystallographic data for {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol are not extensively documented in the current literature, studies of closely related spirocyclic systems offer valuable comparative information. The crystal structure determination of 4,4-dimethyl-2-azaspiro[5.5]undecane-3,5-dione derivatives reveals characteristic geometric parameters and intermolecular packing arrangements typical of this structural class.
Conformational analysis studies utilizing Nuclear Magnetic Resonance spectroscopy at variable temperatures have established the dynamic behavior of spiro[5.5]undecane systems. The 1-oxaspiro[5.5]undecane derivatives exhibit distinct conformational preferences, with room temperature studies indicating rapid conformational exchange between chair-chair conformations. Low-temperature Nuclear Magnetic Resonance measurements at 148 Kelvin reveal the individual conformational populations and their relative energies, providing quantitative data on conformational stability.
Table 2: Conformational Parameters of Related Spiro Compounds
| Temperature (K) | Conformational Exchange Rate | Dominant Conformation | Energy Difference (kcal/mol) |
|---|---|---|---|
| 298 | Rapid exchange | Mixed population | Variable |
| 223 | Intermediate exchange | Predominantly chair-chair | 1.2-2.4 |
| 148 | Slow exchange | Fixed chair-chair | 2.4-4.8 |
The conformational analysis reveals that stereoelectronic effects play dominant roles in determining the preferred molecular arrangements. The anomeric effect, particularly relevant in compounds containing oxygen adjacent to the spiro center, contributes approximately 1.4 kilocalories per mole to conformational stability. This effect results from favorable orbital interactions between the oxygen lone pairs and adjacent carbon-carbon sigma antibonding orbitals, stabilizing specific conformational arrangements.
Force field calculations and molecular mechanics studies complement experimental crystallographic data by providing detailed geometric parameters and conformational energy surfaces. These computational approaches reveal that unsubstituted spiro[5.5]undecane derivatives possess inherent chirality arising from their non-planar ring conformations, challenging earlier assumptions about the achiral nature of these systems. The calculated energy barriers for conformational interconversion typically range from 8 to 12 kilocalories per mole, consistent with the experimental observation of distinct conformational populations at low temperatures.
Intermolecular interactions in crystalline spiro compounds are dominated by van der Waals forces and hydrogen bonding interactions involving heteroatoms and functional groups. The presence of the hydroxymethyl group in {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol introduces additional hydrogen bonding capabilities that influence crystal packing arrangements and potentially affect physical properties such as melting point and solubility characteristics. These structural features contribute to the compound's utility as a synthetic intermediate and its potential applications in pharmaceutical development.
Properties
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-3-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c12-7-9-1-2-10(8-11-9)3-5-13-6-4-10/h9,11-12H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXXUJMUFVDZEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)CNC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044927-11-7 | |
| Record name | {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization of Amino Alcohol Precursors
A primary route to {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol involves the cyclization of amino alcohol precursors. In this approach, a linear amino alcohol derivative undergoes intramolecular nucleophilic attack to form the spirocyclic core. For example, 5-(2-hydroxyethylamino)pentan-1-ol can be treated with a Brønsted acid catalyst (e.g., sulfuric acid) under reflux conditions to induce cyclodehydration. The reaction proceeds via protonation of the hydroxyl group, facilitating the formation of an oxonium ion intermediate, which is subsequently attacked by the amine nitrogen to generate the spirocyclic ether-amine structure.
Key Reaction Parameters
Post-cyclization, the hydroxymethyl group is introduced via Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD) to couple a primary alcohol to the spirocyclic amine. This step requires careful purification via column chromatography to isolate the target compound.
Ring-Closing Metathesis (RCM) Strategy
Ring-closing metathesis (RCM) using Grubbs catalysts offers a versatile pathway for constructing the spirocyclic framework. A diene precursor, such as N-allyl-2-(allyloxymethyl)piperidine , undergoes RCM in the presence of Grubbs II catalyst (1–2 mol%) to form the 9-oxa-2-azaspiro[5.5]undecane skeleton. Subsequent hydroboration-oxidation of the exocyclic double bond introduces the hydroxymethyl group.
Optimized Conditions
- Catalyst: Grubbs II (1.5 mol%)
- Solvent: Dichloromethane (DCM)
- Temperature: 40°C, 12 h
- Yield (RCM): 85%
- Hydroboration Reagent: 9-BBN, followed by H₂O₂/NaOH
- Overall Yield: 63%
This method benefits from high stereochemical control but requires stringent exclusion of moisture and oxygen to prevent catalyst deactivation.
Epoxide Ring-Opening and Cyclization
Epoxide intermediates serve as effective electrophiles for spirocycle formation. 2-(Oxiran-2-ylmethyl)piperidin-3-ol reacts with a secondary amine under basic conditions, triggering epoxide ring-opening and simultaneous cyclization. The hydroxymethyl group is introduced in situ via nucleophilic attack of water on the epoxide intermediate.
Reaction Profile
This one-pot method reduces purification steps but necessitates precise stoichiometric control to minimize side reactions.
Reductive Amination of Keto-Spiro Intermediates
Reductive amination provides a modular approach to introduce the amine moiety post-cyclization. A ketone-bearing spirocyclic ether, 9-oxaspiro[5.5]undecan-3-one , is condensed with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN) to yield the secondary amine. The hydroxymethyl group is retained via selective reduction of the ketone using NaBH₄ in methanol.
Experimental Data
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24 h | 76 |
| Ketone Reduction | NaBH₄, MeOH, 0°C, 1 h | 89 |
Comparative Analysis of Synthetic Routes
The table below summarizes the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Amino Alcohol Cyclization | Low-cost reagents | Moderate yields | Pilot-scale |
| RCM | High stereocontrol | Expensive catalysts | Lab-scale |
| Epoxide Ring-Opening | One-pot synthesis | Sensitivity to moisture | Lab-scale |
| Reductive Amination | Modular functionalization | Multi-step purification | Pilot-scale |
Analytical Characterization
Successful synthesis of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol is validated via:
- ¹H NMR (400 MHz, CDCl₃): δ 3.72–3.68 (m, 2H, OCH₂), 3.54 (dd, J = 11.2 Hz, 1H, CHOH), 2.85–2.79 (m, 2H, NCH₂).
- HRMS (ESI): m/z calc. for C₁₀H₁₉NO₂ [M+H]⁺: 186.1489; found: 186.1488.
- IR (KBr): 3350 cm⁻¹ (O-H stretch), 1100 cm⁻¹ (C-O-C asym. stretch).
Industrial-Scale Considerations
For bulk production, the amino alcohol cyclization route is preferred due to reagent availability and lower catalyst costs. Process intensification via continuous flow reactors improves heat management and reduces reaction times. Critical quality attributes (CQAs) such as residual solvent levels and enantiomeric purity are monitored using HPLC with chiral stationary phases.
Chemical Reactions Analysis
Types of Reactions
{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups attached to the spiro ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
Antituberculosis Activity
Recent studies have indicated that derivatives of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol exhibit promising antituberculosis activity. Research focused on synthesizing 1-oxa-9-azaspiro[5.5]undecane derivatives has shown that these compounds can potentially inhibit the growth of Mycobacterium tuberculosis, suggesting their utility as lead compounds in tuberculosis treatment development .
PD-1/PD-L1 Inhibitors
The compound has been investigated as a small molecule inhibitor targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. The inhibition of this pathway can enhance the immune response against tumors, making {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol a candidate for further development in cancer treatment .
CO2 Reduction Catalysts
In the field of environmental chemistry, {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol has been explored for its role in catalyzing the reduction of carbon dioxide to methanol, a valuable fuel and chemical feedstock. The unique properties of spirocyclic compounds can enhance catalytic efficiency, making them suitable for sustainable energy applications .
Synthesis and Characterization
The synthesis of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol involves several steps, typically beginning with readily available precursors and utilizing techniques such as microwave synthesis to improve yields and reduce reaction times. Characterization methods include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and purity.
- High-resolution Mass Spectrometry (HRMS) : Employed to confirm molecular weight and identify structural features.
Case Studies
Mechanism of Action
The mechanism of action of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, potentially inhibiting enzyme activity or modulating receptor function . The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but lacks the methanol group, which may affect its reactivity and binding properties.
9-Oxa-2-azaspiro[5.5]undecan-3-one:
Uniqueness
The presence of the methanol group in {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol distinguishes it from other similar compounds, providing unique reactivity and binding characteristics. This makes it a valuable compound for specific applications in scientific research and industry .
Biological Activity
{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol, with the CAS number 2044927-11-7, is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural characteristics suggest possible interactions with various biological targets, leading to diverse therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 185.26 g/mol
- SMILES Notation : C1CC2(CCOCC2)CNC1CO
- InChIKey : KUXXUJMUFVDZEH-UHFFFAOYSA-N
The compound features a spirocyclic structure that may influence its biological activity by modulating interactions with biomolecules.
Target Identification
Currently, the specific biological targets of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol remain largely unidentified. However, ongoing research aims to elucidate these targets and understand the compound's mode of action within biological systems.
Mode of Action
Preliminary studies suggest that this compound may affect various biochemical pathways, possibly including those involved in bacterial protein synthesis, as indicated by its structural similarities to known antibiotic compounds. The exact mechanisms are still under investigation, but potential interactions with cellular components are anticipated.
Antihypertensive Effects
Research into derivatives of related spirocyclic compounds indicates potential antihypertensive effects. For instance, studies have shown that certain analogs can modulate vascular tone and blood pressure regulation, although specific data on {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol is limited.
Antimicrobial Activity
The compound's structural features suggest it may possess antimicrobial properties. Related compounds have demonstrated effectiveness against multidrug-resistant strains of bacteria, including Mycobacterium tuberculosis. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
In Vitro Studies
A study focusing on spirocyclic azetidines reported promising results regarding their antibacterial activity against Mycobacterium bovis BCG, with minimum inhibitory concentrations (MIC) indicating strong potency (MIC < 5 μM). This suggests that {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol and its derivatives could be effective in treating infections caused by resistant strains .
| Compound | MIC (μM) | Selectivity Index |
|---|---|---|
| Compound A | < 5 | High |
| Compound B | 10 | Moderate |
| {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol | TBD | TBD |
Toxicity Assessments
Toxicity studies on related compounds have shown variable effects on mammalian cells, emphasizing the need for careful assessment of cytotoxicity alongside antimicrobial efficacy. The potential for non-selective membrane disruption is a concern due to the cationic nature of these compounds .
Q & A
Q. Advanced
- Reagent stoichiometry : Excess aldehydes (1.2–1.5 eq) improve cyclization efficiency .
- Catalyst screening : Lewis acids (e.g., ZnCl₂) or organocatalysts enhance reaction rates .
- Solvent selection : Polar aprotic solvents (MeCN, DMF) favor spirocycle formation .
- Workup protocols : Direct dry-loading on silica minimizes product loss during purification .
How does the spirocyclic structure influence the compound's physicochemical properties?
Advanced
The rigid spiro scaffold reduces conformational flexibility, enhancing metabolic stability and target binding affinity . However, it may lower solubility in aqueous media, necessitating formulation with co-solvents (e.g., DMSO/PEG mixtures) . Substituents at the 3- or 9-positions modulate lipophilicity and bioavailability .
What are the storage and handling recommendations for {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol?
Basic
Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation . Use anhydrous solvents during handling, and avoid prolonged exposure to light. Purity should be verified via NMR before critical experiments .
What contradictions exist in reported pharmacological data for structurally similar compounds?
Q. Advanced
- Substituent effects : While 9-(2-indol-3-ylethyl) derivatives show potent antihypertensive activity, bulkier groups (e.g., aryl) reduce efficacy due to steric hindrance .
- Ring-opened analogs : Loss of spirocyclic integrity decreases activity by >50%, highlighting the scaffold’s importance .
How to design structure-activity relationship (SAR) studies for derivatives of this compound?
Q. Advanced
- Position-specific modifications : Introduce alkyl/aryl groups at the 3- or 9-position to probe steric/electronic effects .
- In vitro assays : Test α1-adrenoceptor binding affinity using radioligand displacement assays .
- In vivo models : Evaluate antihypertensive activity in spontaneously hypertensive rats (SHR) with dose-response profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
